2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid

Description

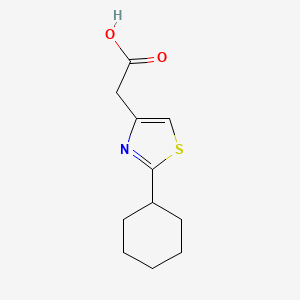

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQKYHMZPAPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Landscape of Limited Exploration: Historical Context and Research Evolution

A comprehensive review of scientific literature reveals a notable scarcity of studies focused specifically on 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid. Its history is not marked by significant breakthroughs or extensive investigation. Instead, its presence is primarily noted in chemical supplier databases, indicating its availability for research purposes rather than a subject of it.

The evolution of research on this specific molecule is, therefore, more of a blank canvas than a detailed portrait. However, the study of its constituent parts—the thiazole (B1198619) ring, the cyclohexyl group, and the acetic acid moiety—has a rich and extensive history in medicinal chemistry. The synthesis of related compounds, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, has been documented, but a direct lineage of research leading to or focusing on this compound is not apparent in published academic works. nih.gov

The Thiazole Core: a Privileged Scaffold in Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.gov Its significance lies in its presence in a wide array of biologically active compounds, including a number of FDA-approved drugs. The thiazole nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

The thiazole moiety's utility is demonstrated by its incorporation into drugs with diverse therapeutic applications, as highlighted in the table below.

| Drug Class | Example(s) |

| Antiretroviral | Ritonavir |

| Antineoplastic | Bleomycin |

| Anti-inflammatory | Meloxicam |

| Antifungal | Ravuconazole |

| Antihypertensive | Nizatidine |

This table presents examples of drug classes and specific drugs that contain a thiazole ring, illustrating the scaffold's importance in medicinal chemistry.

The biological activity of thiazole derivatives is intrinsically linked to the substituents attached to the ring. In the case of 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid, the cyclohexyl group at position 2 and the acetic acid moiety at position 4 are expected to significantly influence its physicochemical properties and biological interactions.

The cyclohexyl group, a non-aromatic carbocycle, is a common feature in both natural and synthetic bioactive molecules. pharmablock.com Its incorporation can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The three-dimensional nature of the cyclohexyl ring can also facilitate more precise interactions with the binding sites of target proteins. pharmablock.com

The acetic acid group at the 4-position of the thiazole ring introduces a carboxylic acid function, which can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov The presence of this acidic moiety can also influence the compound's solubility and pharmacokinetic properties. Research on other thiazole acetic acid derivatives has suggested potential cardiovascular activity, indicating that this functional group can be a key determinant of a molecule's therapeutic potential. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Cyclohexyl 1,3 Thiazol 4 Yl Acetic Acid Derivatives

Identification of Key Pharmacophoric Elements within the 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Analysis of the this compound structure reveals three principal pharmacophoric regions:

The Cyclohexyl Ring : This bulky, lipophilic group typically interacts with hydrophobic pockets within the target protein's binding site. Its size, shape, and conformational flexibility are critical for establishing van der Waals interactions and ensuring proper orientation of the molecule.

The 1,3-Thiazole Heterocycle : The thiazole (B1198619) ring serves as a central, rigid scaffold. spast.orgeurekaselect.comwjrr.org Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues. Furthermore, the nitrogen atom at position 3 can act as a hydrogen bond acceptor, a key interaction point for anchoring the molecule to its biological target. ipindexing.comglobalresearchonline.net The thiazole nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.govglobalresearchonline.net

The Acetic Acid Moiety : This acidic side chain is a critical functional group, often involved in direct, high-energy interactions with the biological target. The carboxylic acid can act as both a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a receptor's active site. nih.gov

Together, these three elements form a classic pharmacophore model consisting of a hydrophobic feature (cyclohexyl), a central aromatic/heterocyclic core with hydrogen-bonding capabilities (thiazole), and an anionic/polar group (acetic acid).

Impact of Substituent Variations on Biological Potency and Selectivity

Modifying each of the key pharmacophoric elements provides valuable insight into their specific roles in modulating biological activity.

The cyclohexyl group's primary role is to provide lipophilicity and steric bulk, facilitating entry into and interaction with hydrophobic regions of a target. Research on related thiazole derivatives has shown that increasing lipophilicity at this position can significantly enhance potency.

In one study on analogous 2,4,5-trisubstituted thiazoles, replacing a linear butyl group with a more lipophilic cyclohexyl moiety resulted in a four-fold increase in antimicrobial activity. nih.gov This suggests that the defined shape and increased surface area of the cyclic alkyl group lead to more favorable hydrophobic interactions within the target's binding site.

Table 1: Impact of Lipophilic Group at Position 2 on Biological Activity of Thiazole Analogs

| Compound | R Group (at position 2) | Relative Potency | Key Interaction Type |

|---|---|---|---|

| Analog 1 | Butyl | 1x | Hydrophobic |

| Analog 2 | Cyclohexyl | 4x | Enhanced Hydrophobic |

Data based on findings for analogous thiazole derivatives demonstrating the effect of lipophilicity. nih.gov

Further modifications, such as adding polar or non-polar substituents to the cyclohexyl ring itself, could fine-tune this interaction, potentially improving selectivity or altering pharmacokinetic properties.

The thiazole ring is a versatile heterocyclic system found in a vast number of biologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs. globalresearchonline.netnih.govnih.gov Its structural and electronic properties are fundamental to its function in drug design. acs.orgrsc.org

The thiazole core acts as a rigid linker, holding the cyclohexyl and acetic acid moieties in a specific spatial orientation required for optimal binding. The substitution pattern on the thiazole ring is critical. In many classes of thiazole derivatives, the biological activity is highly sensitive to the nature and position of substituents. mdpi.com For instance, studies on certain 1,3-thiazole derivatives revealed that the placement of a 4-hydroxyphenyl group at the 2-position of the ring resulted in significantly greater antimicrobial activity compared to placing it at the 4-position. nih.gov This underscores the directional importance of the interactions mediated by the thiazole scaffold.

The acetic acid group is often indispensable for biological activity, acting as a key anchoring point to the target receptor. SAR studies on various heterocyclic acetic acid derivatives consistently demonstrate the importance of this functional group.

Research on a series of (5-substituted-2-methyl-1,3-thiazol-4-yl) acetic acids found that the carboxylic acid moiety's hydrophilic and charged characteristics were essential for their function as effective biocides. nih.gov Similarly, a study on thiazole-based carbonic anhydrase inhibitors identified the presence of a carboxylic acid moiety at the 4-position as an essential requirement for potent inhibitory activity. nih.gov

Modifications to this group, such as esterification or amidation, typically lead to a significant reduction or complete loss of activity, confirming its role in forming critical ionic or hydrogen bonds. The length of the alkyl chain connecting the carboxyl group to the thiazole ring can also be a factor, with the acetic acid spacer often providing the optimal distance for interaction with the target residue.

Table 2: Effect of Acetic Acid Moiety Modification on Biological Activity

| Compound Series | Modification | General Effect on Potency | Reason |

|---|---|---|---|

| Thiazolyl-acetic acids | Esterification (R-COOH to R-COOR') | Decrease / Loss | Loss of key ionic/H-bond interaction |

| Thiazolyl-acetic acids | Amidation (R-COOH to R-CONH₂) | Decrease / Loss | Altered H-bonding capacity |

| Thiazolyl-propionic acids | Increased chain length | Variable / Decrease | Suboptimal positioning of carboxyl group |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. kashanu.ac.ir By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

The development of a robust QSAR model for analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

For thiazole derivatives, relevant descriptors often include:

Steric descriptors : (e.g., molecular volume, surface area) related to the size and shape of substituents.

Electronic descriptors : (e.g., partial atomic charges, dipole moment) that quantify the electronic nature of the molecule.

Hydrophobic descriptors : (e.g., LogP) which measure the lipophilicity of the compound.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. A robust model is characterized by strong statistical validation parameters.

For example, a 2D-QSAR study on a series of aryl thiazole derivatives with antimicrobial activity yielded a statistically significant model. researchgate.net The key parameters for validating such a model are the squared correlation coefficient (r²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictability. An external validation using a test set (predictive r²) further confirms the model's robustness. researchgate.net

Table 3: Example of Statistical Validation Parameters for a 2D-QSAR Model of Aryl Thiazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.9521 | Indicates a strong correlation for the training set data. |

| q² (Cross-Validated r²) | 0.8619 | High value suggests good internal model predictivity. |

| pred_r² (External Validation) | 0.4868 | Indicates moderate predictive power for an external test set. |

Data from a QSAR study on aryl thiazole derivatives for antimicrobial activity, illustrating the principles of model development. researchgate.net

Such models can reveal that specific properties, like electrostatic effects or hydrophilicity, are dominant factors in determining the biological activity of thiazole-based compounds. researchgate.net The insights gained from these QSAR models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.

Validation and Applicability Domain of QSAR Models

The validation of a QSAR model is essential to ensure its reliability and predictive power for new, untested compounds. This process involves a series of statistical checks, divided into internal and external validation. The ultimate goal is to create a model that is not only statistically robust but also mechanistically interpretable.

Internal Validation: Internal validation techniques assess the stability and robustness of the model using the training set data—the data used to build the model. A primary method for internal validation is cross-validation. The most common form, leave-one-out (LOO) cross-validation, involves systematically removing one compound from the training set, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. For a series of thiazole derivatives studied as PIN1 inhibitors, a multiple linear regression (MLR) model yielded a cross-validation coefficient (R²cv or Q²) of 0.63, suggesting satisfactory internal performance. researchgate.net

External Validation: External validation is a more stringent test of a model's predictive capability. It involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive power is often assessed by the predictive R² (R²_pred or R²_ext). This metric compares the predicted activity values with the actual experimental values for the test set. A model is generally considered predictive if R²_pred is greater than 0.6. For instance, in a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, the model showed a test set prediction coefficient of 0.621. laccei.org Another study on thiazole derivatives reported an external predictive power (R²_test) of 0.78 for their MLR model. researchgate.net

The following table presents typical statistical metrics used to validate QSAR models, with example values drawn from studies on various thiazole derivatives. researchgate.netlaccei.orgacs.org

| Parameter | Symbol | Typical Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated R² | Q² or R²cv | > 0.5 | Assesses the internal predictive ability of the model through cross-validation. |

| External (Predictive) R² | R²_pred or R²_ext | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. |

| Root Mean Square Error | RMSE | Low value | Indicates the deviation between predicted and observed values. |

| Mean Squared Error | MSE | Low value | Represents the average of the squares of the errors. |

| Fischer's test value | F | High value | Indicates the statistical significance of the regression model. |

Applicability Domain (AD): A crucial aspect of QSAR modeling, as emphasized by the Organisation for Economic Co-operation and Development (OECD) principles, is the definition of the Applicability Domain. mdpi.com The AD defines the chemical space of descriptors and modeled responses for which the model provides reliable predictions. nih.govtum.de Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com

A common method for visualizing the AD is the Williams plot, which graphs standardized residuals versus leverage (hat values) for each compound. Leverage indicates how much a compound's descriptor values influence the model. A critical leverage value (h) is typically defined. Compounds with leverage higher than h are considered influential and may be outside the AD. This graphical method allows for the easy detection of outliers and overly influential compounds, ensuring that the model is only used for chemicals structurally similar to the training compounds. researchgate.net The definition of the AD is vital for the practical application of QSAR models in areas like drug discovery and environmental risk assessment. tum.de

Conformational Analysis and Bioactive Conformation Elucidation of this compound and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy shapes (conformers) a molecule can adopt and the energy barriers between them. Elucidating the bioactive conformation—the specific shape a molecule adopts when it binds to its biological target—is a cornerstone of rational drug design.

For this compound, a full conformational analysis would involve studying the rotational possibilities around several key single bonds. The primary areas of conformational flexibility are:

The orientation of the acetic acid side chain relative to the thiazole ring.

The conformation of the cyclohexyl ring.

The rotation of the bond connecting the cyclohexyl and thiazole rings.

Acetic Acid Side Chain Conformation: The carboxylic acid group of the acetic acid moiety can exist in different planar arrangements. Studies on similar small molecules have shown that the energy landscape is dominated by conformations where the O=C-O-H dihedral angle is approximately 0° (syn-periplanar) or 180° (anti-periplanar). The syn conformation is often favored due to the potential for an intramolecular hydrogen bond, but the relative stability can be influenced by the solvent and substitution patterns.

Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, other higher-energy conformations like the boat and twist-boat are also possible and may be relevant in certain binding interactions. The energy difference between the chair and twist-boat conformation is approximately 5.5 kcal/mol.

Thiazole-Cyclohexyl Linkage: Rotation around the C-C bond linking the thiazole and cyclohexyl rings will determine the relative orientation of these two cyclic systems. Steric hindrance between the rings will likely lead to a non-planar preferred conformation.

Bioactive Conformation Elucidation: Identifying the bioactive conformation often involves a combination of computational and experimental techniques. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers. nih.govindexcopernicus.com For amino acid residues containing a thiazole ring, DFT studies have identified a semi-extended β2 conformation as being particularly stable. nih.govnih.gov This stability is often attributed to an intramolecular hydrogen bond between an amide N-H group and the nitrogen atom of the thiazole ring (N-H···N_Tzl). nih.gov While the subject compound lacks an amide group, the principle of intramolecular interactions stabilizing specific conformations remains relevant.

By comparing the low-energy conformations of a series of active analogues, a pharmacophore model can be developed. This model represents the spatial arrangement of essential features required for biological activity. Superimposing the low-energy conformers of active molecules can reveal a common shape, which is hypothesized to be the bioactive conformation. This information is invaluable for designing new derivatives with improved potency and selectivity.

The following table summarizes the key conformational considerations for this compound.

| Molecular Fragment | Key Conformations | Typical Relative Energy (kcal/mol) | Notes |

| Carboxylic Acid (O=C-O-H) | syn-periplanar, anti-periplanar | 0 - 5 | The syn form is often lower in energy, but this can be solvent-dependent. |

| Cyclohexyl Ring | Chair, Twist-Boat, Boat | 0, ~5.5, ~6.9 | The chair conformation is significantly more stable. |

| Thiazole-Amino Acid Linkage | β2 (semi-extended) | - | Often stabilized by an N-H···N_Tzl intramolecular hydrogen bond in related peptide structures. nih.govnih.gov |

Computational Chemistry and Molecular Modeling of 2 2 Cyclohexyl 1,3 Thiazol 4 Yl Acetic Acid

Molecular Docking Simulations of 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

To understand the potential biological activity of this compound, molecular docking simulations would be performed against a panel of known biological targets. These simulations would predict the binding orientation of the molecule within the active site of a receptor or enzyme. Key interaction hotspots, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified. For example, the carboxylic acid moiety of the compound is a likely candidate for forming hydrogen bonds with polar residues in a binding pocket, while the cyclohexyl and thiazole (B1198619) rings could engage in hydrophobic and aromatic interactions, respectively.

Table 1: Hypothetical Key Interactions of this compound with a Generic Kinase Active Site

| Interacting Group of Ligand | Potential Interacting Residue Type in Protein | Type of Interaction |

| Carboxylic acid | Lysine (B10760008), Arginine | Hydrogen Bond, Salt Bridge |

| Thiazole ring | Phenylalanine, Tyrosine | π-π Stacking |

| Cyclohexyl ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Thiazole nitrogen | Backbone NH | Hydrogen Bond |

This table represents a hypothetical scenario of interactions and is for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Virtual screening involves the computational screening of large libraries of small molecules against a biological target. Conversely, one could screen this compound against a library of different protein structures to identify potential new biological targets. This "reverse docking" approach can help in identifying novel therapeutic applications for the compound. Methodologies such as high-throughput docking and pharmacophore-based screening would be employed.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. This method is crucial for understanding the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Following molecular docking, the most promising ligand-target complexes would be subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, would assess the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD over the simulation time would suggest a stable binding complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding and function.

In solution, a flexible molecule like this compound exists as an ensemble of different conformations. MD simulations of the isolated molecule in a solvent (e.g., water) can be used to explore its conformational landscape. Understanding the preferred conformations is important, as the bioactive conformation (the one that binds to the target) must be energetically accessible.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

Calculations for this compound would provide information on its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its non-covalent interactions.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Information | Significance |

| HOMO Energy | (Value in eV) | Relates to electron-donating ability |

| LUMO Energy | (Value in eV) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity |

| Dipole Moment | (Value in Debye) | Measure of molecular polarity |

| Electrostatic Potential | Map showing positive and negative regions | Predicts sites for electrophilic and nucleophilic attack |

Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemistry software.

Prediction of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Using computational methods, such as Density Functional Theory (DFT), it is possible to calculate various electronic and reactivity descriptors for this compound. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction with other chemical species.

Molecular Orbitals and Reactivity:

Key to understanding the electronic behavior are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, which are common sites for electrophilic attack. The LUMO, conversely, is likely distributed over the thiazole ring and the carboxylic acid group, indicating these as potential sites for nucleophilic attack.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2 / (2η).

The following table presents theoretically predicted values for these electronic properties of this compound, based on DFT calculations commonly applied to similar thiazole derivatives.

| Descriptor | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.377 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

Note: These values are theoretical predictions and may vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring. These areas are susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, making them sites for nucleophilic interaction.

Advanced Calculations for Spectroscopic Property Prediction

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each atom.

1H NMR: The proton of the carboxylic acid group (-COOH) is expected to have the highest chemical shift due to its acidic nature. The proton on the thiazole ring would also exhibit a characteristic downfield shift. The protons of the methylene (B1212753) group adjacent to the thiazole ring and the protons of the cyclohexyl group would appear at lower chemical shifts.

13C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the thiazole ring would also have distinct chemical shifts, influenced by the electronegative nitrogen and sulfur atoms. The carbons of the cyclohexyl ring and the methylene bridge would appear in the upfield region of the spectrum.

The table below shows the predicted 1H and 13C NMR chemical shifts for key atoms in this compound.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170 - 175 |

| Thiazole Ring (C-H) | 6.8 - 7.2 | - |

| Methylene (-CH2-) | 3.5 - 3.8 | 30 - 35 |

| Thiazole Ring (C-S) | - | 115 - 120 |

| Thiazole Ring (C=N) | - | 160 - 165 |

| Thiazole Ring (C-CH2) | - | 145 - 150 |

| Cyclohexyl (-CH-) | 2.8 - 3.2 | 40 - 45 |

| Cyclohexyl (-CH2-) | 1.2 - 2.0 | 25 - 35 |

Note: These are approximate ranges and the exact values can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, characteristic vibrational modes would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm-1.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm-1.

C-H stretching vibrations from the cyclohexyl and methylene groups, typically in the 2850-3000 cm-1 region.

C=N stretching of the thiazole ring, usually observed around 1600-1650 cm-1.

C-S stretching vibrations associated with the thiazole ring, typically found at lower wavenumbers.

The following table summarizes the predicted key IR vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Thiazole Ring | C=N Stretch | 1600 - 1650 |

| Thiazole Ring | C-S Stretch | 600 - 800 |

Note: These are predicted frequencies. Experimental values may be slightly different due to environmental effects and instrumental factors.

Advanced Research Methodologies and Future Perspectives in the Study of 2 2 Cyclohexyl 1,3 Thiazol 4 Yl Acetic Acid

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

The precise characterization of the interaction between a ligand and its biological target is fundamental to understanding its mechanism of action. For 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid, advanced biophysical techniques are indispensable for elucidating the thermodynamics, kinetics, and structural basis of its binding.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.net This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target protein. nih.gov For instance, titrating the compound into a solution containing a putative target enzyme would yield a binding isotherm from which these parameters can be derived. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of binding interactions. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, one can measure the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). This provides valuable information about how quickly the compound binds to its target and how long it remains bound.

Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Target Protein

| Technique | Parameter | Hypothetical Value | Unit |

| ITC | Binding Affinity (Kd) | 1.5 | µM |

| Stoichiometry (n) | 1.1 | ||

| Enthalpy (ΔH) | -8.5 | kcal/mol | |

| Entropy (ΔS) | 5.2 | cal/mol·K | |

| SPR | Association Rate (kon) | 2.3 x 104 | M-1s-1 |

| Dissociation Rate (koff) | 3.5 x 10-2 | s-1 | |

| Binding Affinity (Kd) | 1.52 | µM |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions at atomic resolution. nih.gov Techniques such as chemical shift perturbation (CSP) or chemical shift mapping can be employed to identify the binding site of this compound on its target protein. researchgate.net This is achieved by recording 1H-15N HSQC spectra of an isotopically labeled protein in the absence and presence of the compound. mdpi.com The amino acid residues in the binding pocket that are affected by the ligand will show significant changes in their chemical shifts. mdpi.com

Furthermore, saturation transfer difference (STD) NMR can be used to identify which parts of the this compound molecule are in close contact with the protein. This information is crucial for understanding the binding mode and for guiding further optimization of the compound.

High-Throughput Screening (HTS) and Phenotypic Screening Approaches for Novel Activities

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. In the context of this compound, HTS could be used to screen for analogues with improved activity or to identify new targets for this chemical scaffold.

In contrast to target-based screening, phenotypic screening involves testing compounds in complex biological systems, such as cells or whole organisms, to identify molecules that induce a desired change in phenotype without a priori knowledge of the target. researchgate.net This approach is particularly useful for discovering compounds with novel mechanisms of action. Thiazole (B1198619) derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com A phenotypic screen could potentially uncover unexpected therapeutic applications for this compound.

Hypothetical HTS Campaign for Identifying Modulators of a Novel Kinase Target

| Compound ID | Scaffold | Concentration | Inhibition (%) |

| Lead-001 | 2-cyclohexyl-1,3-thiazol-4-yl-acetic acid | 10 µM | 65 |

| Analog-002 | 2-phenyl-1,3-thiazol-4-yl-acetic acid | 10 µM | 45 |

| Analog-003 | 2-cyclohexyl-1,3-thiazol-4-yl-propionamide | 10 µM | 20 |

| Library-Cpd-A | Unrelated | 10 µM | 5 |

| Library-Cpd-B | Unrelated | 10 µM | 92 |

Rational Design Strategies for Enhanced Potency and Selectivity of this compound Analogues

Rational drug design aims to develop new compounds with improved therapeutic properties based on a detailed understanding of the ligand-target interaction. For this compound, this would involve synthesizing a series of analogues and evaluating their structure-activity relationships (SAR). Modifications could be made to the cyclohexyl ring, the thiazole core, or the acetic acid side chain to enhance potency and selectivity. For example, substituting the cyclohexyl group with other cyclic or aromatic moieties could probe the importance of this group for binding.

Computational methods, such as molecular docking, can be used to predict how different analogues will bind to the target protein, thereby guiding the synthetic efforts. The goal is to identify modifications that lead to more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, resulting in a more potent and selective inhibitor.

Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound

| Compound ID | R1 (at position 2) | R2 (at position 4) | IC50 (µM) |

| Lead-001 | Cyclohexyl | -CH2COOH | 1.5 |

| Analog-A1 | Phenyl | -CH2COOH | 5.2 |

| Analog-A2 | Methyl | -CH2COOH | 25.8 |

| Analog-B1 | Cyclohexyl | -COOH | 12.1 |

| Analog-B2 | Cyclohexyl | -CH2CH2COOH | 3.7 |

Exploration of Unconventional Biological Targets and Pathways for this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, and compounds containing this moiety have been shown to interact with a wide range of biological targets. globalresearchonline.net While this compound may have a primary, well-defined target, it is plausible that it could also modulate other, less conventional biological targets and pathways.

Exploring these unconventional targets could be achieved through various methods, including affinity chromatography-mass spectrometry, where the compound is used as bait to "pull down" its binding partners from a cell lysate. Additionally, chemoproteomics approaches can be used to identify protein targets that are covalently modified by reactive analogues of the compound. Given the diverse biological activities reported for thiazole derivatives, such as anticancer and antioxidant properties, investigations into unconventional targets for this compound are warranted. mdpi.com

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound can be achieved by integrating data from multiple "omics" platforms. mdpi.com

Genomics: Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in response to treatment with the compound, providing insights into the cellular pathways that are modulated.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response to the compound.

Metabolomics: This approach analyzes the global changes in metabolite levels, which can reveal alterations in metabolic pathways and provide biomarkers of the compound's activity.

By integrating these multi-omics datasets, a more complete picture of the mechanism of action of this compound can be constructed, potentially revealing novel targets, pathways, and biomarkers associated with its activity. mdpi.com

Q & A

Q. Can hybrid experimental-computational workflows accelerate derivative discovery?

- Methodology : Combine high-throughput screening (HTS) with machine learning (e.g., random forest models trained on PubChem data). For instance, ICReDD’s platform uses Pistachio/BKMS_METABOLIC databases to predict feasible derivatives, reducing synthesis time by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.